Cas no 182683-50-7 (Epsilon-V1-2)

Epsilon-V1-2 structure
Epsilon-V1-2 structure
Nombre del producto:Epsilon-V1-2
Número CAS:182683-50-7
MF:C37H65N9O13
Megavatios:843.964509725571
CID:1376227
PubChem ID:10147482

Epsilon-V1-2 Propiedades químicas y físicas

Nombre e identificación

    • L-Threonine, L-a-glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-
    • L-α-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine
    • Epsilon-V1-2
    • L-alpha-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine
    • epsilonV1-2
    • (4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
    • BDBM50012948
    • L-
    • A-Glutamyl-L-a
    • DA-63243
    • HY-P0154
    • G12953
    • MS-31563
    • CS-0019940
    • CHEMBL3261358
    • AKOS040754861
    • 182683-50-7
    • Renchi: 1S/C37H65N9O13/c1-18(2)16-24(32(53)41-23(10-7-8-14-38)36(57)46-15-9-11-26(46)34(55)45-29(21(6)48)37(58)59)42-33(54)25(17-47)43-35(56)28(19(3)4)44-30(51)20(5)40-31(52)22(39)12-13-27(49)50/h18-26,28-29,47-48H,7-17,38-39H2,1-6H3,(H,40,52)(H,41,53)(H,42,54)(H,43,56)(H,44,51)(H,45,55)(H,49,50)(H,58,59)/t20-,21+,22-,23-,24-,25-,26-,28-,29-/m0/s1
    • Clave inchi: KNTBAGOTDJPUJV-XMTFRXHISA-N
    • Sonrisas: O=C([C@H](CCCCN)NC([C@H](CC(C)C)NC([C@H](CO)NC([C@H](C(C)C)NC([C@H](C)NC([C@H](CCC(=O)O)N)=O)=O)=O)=O)=O)N1CCC[C@H]1C(N[C@H](C(=O)O)[C@@H](C)O)=O

Atributos calculados

  • Calidad precisa: 843.47018316 g/mol
  • Masa isotópica única: 843.47018316 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 12
  • Recuento de receptores de enlace de hidrógeno: 15
  • Recuento de átomos pesados: 59
  • Cuenta de enlace giratorio: 26
  • Complejidad: 1480
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 9
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: -6.9
  • Superficie del Polo topológico: 362
  • Peso molecular: 844.0

Epsilon-V1-2 PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
Y1256762-25mg
L-a-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine
182683-50-7 98%
25mg
$1120 2024-06-06
MedChemExpress
HY-P0154-10mg
Epsilon-V1-2
182683-50-7 96.26%
10mg
¥3200 2024-05-24
TRC
G596920-5mg
L-α-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine
182683-50-7
5mg
$253.00 2023-05-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73552-1mg
PKCε Inhibitor Peptide
182683-50-7 98%
1mg
¥604.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73552-500ug
PKCε Inhibitor Peptide
182683-50-7 98%
500ug
¥377.00 2022-04-26
TRC
G596920-25mg
L-α-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine
182683-50-7
25mg
$896.00 2023-05-18
ChemScence
CS-0019940-25mg
Epsilon-V1-2
182683-50-7 98.18%
25mg
$640.0 2022-04-27
eNovation Chemicals LLC
Y1256762-5mg
L-a-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine
182683-50-7 98%
5mg
$385 2024-06-06
1PlusChem
1P01E3VW-1mg
L-α-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine
182683-50-7 ≥95%
1mg
$92.00 2024-06-18
1PlusChem
1P01E3VW-25mg
L-α-Glutamyl-L-alanyl-L-valyl-L-seryl-L-leucyl-L-lysyl-L-prolyl-L-threonine
182683-50-7 96%
25mg
$769.00 2024-06-18
Proveedores recomendados
atkchemica
(CAS:182683-50-7)Epsilon-V1-2
CL4651
Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:182683-50-7)Epsilon-V1-2
A1015181
Pureza:99%/99%/99%
Cantidad:5mg/10mg/25mg
Precio ($):226.0/401.0/802.0